Cas no 874-33-9 (N-methyl-1-(2-methylphenyl)methanamine)

N-methyl-1-(2-methylphenyl)methanamine structure
874-33-9 structure
Nome do Produto:N-methyl-1-(2-methylphenyl)methanamine
N.o CAS:874-33-9
MF:C9H13N
MW:135.206222295761
MDL:MFCD04625428
CID:40143
PubChem ID:263103

N-methyl-1-(2-methylphenyl)methanamine Propriedades químicas e físicas

Nomes e Identificadores

    • N-Methyl-1-(o-tolyl)methanamine
    • 2-Methyl-N-methylbenzylamine
    • N-methyl-1-(2-methylphenyl)methanamine
    • N-Methyl-N-(2-methylbenzyl)amine
    • N-methyl-1-(2-methylphenyl)methanamine(SALTDATA: HCl)
    • Benzylamine, N,o-dimethyl- (8CI)
    • N,2-Dimethylbenzenemethanamine (ACI)
    • N-Methyl-1-o-tolylmethanamine
    • N-Methyl-2-methylbenzylamine
    • NSC 97436
    • N,2-Dimethylbenzylamine
    • I12011
    • MFCD04625428
    • YMWQUYQBTXWNAH-UHFFFAOYSA-N
    • AS-8646
    • methyl-(2-methyl-benzyl)-amine
    • methyl(2-methylbenzyl)amine hydrochloride
    • 874-33-9
    • NSC97436
    • DB-000161
    • NSC-97436
    • ALBB-013357
    • AKOS000264094
    • EN300-07488
    • SB75448
    • DTXSID70294616
    • methyl[(2-methylphenyl)methyl]amine
    • Z56948272
    • SY021461
    • Benzenemethanamine, N,2-dimethyl-
    • SCHEMBL606716
    • CS-0045339
    • STK513263
    • MDL: MFCD04625428
    • Inchi: 1S/C9H13N/c1-8-5-3-4-6-9(8)7-10-2/h3-6,10H,7H2,1-2H3
    • Chave InChI: YMWQUYQBTXWNAH-UHFFFAOYSA-N
    • SMILES: C1C=C(C)C(CNC)=CC=1

Propriedades Computadas

  • Massa Exacta: 135.10500
  • Massa monoisotópica: 135.105
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 10
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 90.7
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: nothing
  • Contagem de Tautomeros: nothing
  • Carga de Superfície: 0
  • Superfície polar topológica: 12A^2

Propriedades Experimentais

  • Ponto de ebulição: 196.5℃/760mmHg
  • Ponto de Flash: 78.9°C
  • Coeficiente de partição da água: Slightly soluble in water.
  • PSA: 12.03000
  • LogP: 2.10530

N-methyl-1-(2-methylphenyl)methanamine Informações de segurança

  • Classe de Perigo:8

N-methyl-1-(2-methylphenyl)methanamine Dados aduaneiros

  • CÓDIGO SH:2921499090
  • Dados aduaneiros:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

N-methyl-1-(2-methylphenyl)methanamine Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHENG KE LU SI SHENG WU JI SHU
sc-279766-1g
N-methyl-N-(2-methylbenzyl)amine,
874-33-9 95%
1g
¥2512.00 2023-09-05
eNovation Chemicals LLC
D911920-5g
N,2-Dimethylbenzylamine
874-33-9 95%
5g
$150 2023-09-03
Fluorochem
224540-1g
N-Methyl-1-(o-tolyl)methanamine
874-33-9 95%
1g
£40.00 2022-02-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N860316-5g
N-Methyl-2-Methylbenzylamine
874-33-9 ≥97%
5g
1,168.20 2021-05-17
Chemenu
CM255484-5g
N-Methyl-1-(o-tolyl)methanamine
874-33-9 95%
5g
$151 2021-06-16
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JD291-5g
N-methyl-1-(2-methylphenyl)methanamine
874-33-9 97%
5g
1618CNY 2021-05-08
Chemenu
CM255484-10g
N-Methyl-1-(o-tolyl)methanamine
874-33-9 95%
10g
$228 2021-06-16
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H63956-250mg
N-Methyl-2-methylbenzylamine, 95%
874-33-9 95%
250mg
¥1758.00 2023-07-18
SHENG KE LU SI SHENG WU JI SHU
sc-279766-1 g
N-methyl-N-(2-methylbenzyl)amine,
874-33-9 95%
1g
¥2,512.00 2023-07-10
Enamine
EN300-07488-10.0g
methyl[(2-methylphenyl)methyl]amine
874-33-9 95%
10.0g
$256.0 2023-07-03

N-methyl-1-(2-methylphenyl)methanamine Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Solvents: Diethyl ether ,  Water ;  12 h, rt
2.1 Reagents: Propanoic acid, 2,2-dimethyl-, sodium salt (1:1) ,  2-Bromo-1,3,5-tris(1-methylethyl)benzene Catalysts: Nickel chloride hexahydrate ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ,  Benzonitrile, 2,3,4,5,6-penta-9H-carbazol-9-yl- Solvents: Acetonitrile ,  Water ;  8 - 30 h, rt
Referência
Photoinduced Nickel-Catalyzed Selective N-Demethylation of Trialkylamines Using C(sp2)-Bromides as HAT Reagents
Zhang, Xiao ; et al, Journal of the American Chemical Society, 2023, 145(6), 3294-3300

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Sodium cyanoborohydride Solvents: Methanol
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
Oxidations with cerium(IV) sulfate: intramolecular cyclization of N-benzyl-β-amino ketones yielding 4-benzoyl-1,2,3,4-tetrahydroisoquinolines
Holzgrabe, Ulrike, Archiv der Pharmazie (Weinheim, 1987, 320(7), 647-54

Synthetic Routes 3

Condições de reacção
1.1 Solvents: Diethyl ether ,  Water ;  12 h, rt
2.1 Reagents: Propanoic acid, 2,2-dimethyl-, sodium salt (1:1) Catalysts: Bis(1,5-cyclooctadiene)nickel ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ,  Benzonitrile, 2,3,4,5,6-penta-9H-carbazol-9-yl- Solvents: Acetonitrile ;  5 min, rt
2.2 Reagents: 2-Bromo-1,3,5-tris(1-methylethyl)benzene ;  15 - 20 min, rt
2.3 Solvents: Water ;  8 - 16 h, rt
Referência
Photoinduced Nickel-Catalyzed Selective N-Demethylation of Trialkylamines Using C(sp2)-Bromides as HAT Reagents
Zhang, Xiao ; et al, Journal of the American Chemical Society, 2023, 145(6), 3294-3300

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Propanoic acid, 2,2-dimethyl-, sodium salt (1:1) ,  2-Bromo-1,3,5-tris(1-methylethyl)benzene Catalysts: Nickel chloride hexahydrate ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ,  Benzonitrile, 2,3,4,5,6-penta-9H-carbazol-9-yl- Solvents: Acetonitrile ,  Water ;  8 - 30 h, rt
Referência
Photoinduced Nickel-Catalyzed Selective N-Demethylation of Trialkylamines Using C(sp2)-Bromides as HAT Reagents
Zhang, Xiao ; et al, Journal of the American Chemical Society, 2023, 145(6), 3294-3300

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
Referência
Ruthenium-Coordinated Spirolactams via Intramolecular Nucleophilic Addition to η6-Arene Metal Complexes
Pigge, F. Christopher; et al, Organometallics, 2002, 21(21), 4505-4512

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
1.2 Reagents: Water
Referência
α-Lithiation of 1-aryl-3,3-dialkyltriazenes and intramolecular conversion to benzylamine and tetrahydrobenzotriazine derivatives
Nishiwaki, Keiji; et al, Angewandte Chemie, 2002, 41(3), 484-486

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Iron ,  Carbon ,  Phosphorus Solvents: Ethanol ;  20 h, 6 MPa, 120 °C
Referência
Graphitic phosphorus coordinated single Fe atoms for hydrogenative transformations
Long, Xiangdong; et al, Nature Communications, 2020, 11(1),

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: (OC-6-13)-Carbonyl[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)ethyl]eth… ;  4 MPa, rt → 120 °C; 24 h, 4 MPa, 120 °C
Referência
Selective Monomethylation of Amines with Methanol as the C1 Source
Choi, Geunho; et al, Angewandte Chemie, 2018, 57(21), 6166-6170

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 - 5 °C; 20 h, rt
1.2 Reagents: Water ;  rt
Referência
Cholinesterase inhibitors: SAR and enzyme inhibitory activity of 3-[ω-(benzylmethylamino)alkoxy]xanthen-9-ones
Piazzi, Lorna; et al, Bioorganic & Medicinal Chemistry, 2007, 15(1), 575-585

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  1.5 h, 0 °C
Referência
Design, synthesis, and biological evaluation of a series of resorcinol-based N-benzyl benzamide derivatives as potent Hsp90 inhibitors
Park, Sun You; et al, European Journal of Medicinal Chemistry, 2018, 143, 390-401

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Propanoic acid, 2,2-dimethyl-, sodium salt (1:1) Catalysts: Bis(1,5-cyclooctadiene)nickel ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ,  Benzonitrile, 2,3,4,5,6-penta-9H-carbazol-9-yl- Solvents: Acetonitrile ;  5 min, rt
1.2 Reagents: 2-Bromo-1,3,5-tris(1-methylethyl)benzene ;  15 - 20 min, rt
1.3 Solvents: Water ;  8 - 16 h, rt
Referência
Photoinduced Nickel-Catalyzed Selective N-Demethylation of Trialkylamines Using C(sp2)-Bromides as HAT Reagents
Zhang, Xiao ; et al, Journal of the American Chemical Society, 2023, 145(6), 3294-3300

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: 2231647-03-1 ;  24 h, 125 °C
Referência
Selective synthesis of mono- and di-methylated amines using methanol and sodium azide as C1 and N1 sources
Chakrabarti, Kaushik; et al, Green Chemistry, 2018, 20(14), 3339-3345

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, 0 °C
1.2 Reagents: Water
Referência
Formation of benzylamines from triazene compounds via a 1,2-proton shift
Nishiwaki, Keiji; et al, Tetrahedron, 2006, 62(29), 7034-7042

Synthetic Routes 14

Condições de reacção
1.1 Solvents: Methanol ,  Water ;  30 min, 25 °C; 25 °C → 0 °C
1.2 Reagents: Sodium borohydride ;  0 °C → 25 °C; 1 h, 25 °C
Referência
Substituted Pyrazoles as Hepatoselective HMG-CoA Reductase Inhibitors: Discovery of (3R,5R)-7-[2-(4-Fluoro-phenyl)-4-isopropyl-5-(4-methyl-benzylcarbamoyl)-2H-pyrazol-3-yl]-3,5-dihydroxyheptanoic Acid (PF-3052334) as a Candidate for the Treatment of Hypercholesterolemia
Pfefferkorn, Jeffrey A.; et al, Journal of Medicinal Chemistry, 2008, 51(1), 31-45

Synthetic Routes 15

Condições de reacção
1.1 Solvents: Methanol ,  Tetrahydrofuran ;  1 h, rt
Referência
Facile synthesis of 5- to 7-membered benzolactam compounds via strongly facilitated electrophilic aromtic substitution reaction
Kurouchi, Hiroaki; et al, Heterocycles, 2016, 93(2), 705-713

Synthetic Routes 16

Condições de reacção
1.1 -
2.1 Reagents: Sodium hydroxide Catalysts: 2231647-03-1 ;  24 h, 125 °C
Referência
Selective synthesis of mono- and di-methylated amines using methanol and sodium azide as C1 and N1 sources
Chakrabarti, Kaushik; et al, Green Chemistry, 2018, 20(14), 3339-3345

Synthetic Routes 17

Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: 2231647-03-1 ;  2.5 h, 125 °C
Referência
Selective synthesis of mono- and di-methylated amines using methanol and sodium azide as C1 and N1 sources
Chakrabarti, Kaushik; et al, Green Chemistry, 2018, 20(14), 3339-3345

Synthetic Routes 18

Condições de reacção
1.1 -
2.1 Reagents: Sodium hydroxide Catalysts: 2231647-03-1 ;  2.5 h, 125 °C
Referência
Selective synthesis of mono- and di-methylated amines using methanol and sodium azide as C1 and N1 sources
Chakrabarti, Kaushik; et al, Green Chemistry, 2018, 20(14), 3339-3345

Synthetic Routes 19

Condições de reacção
1.1 -
2.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
Referência
Ruthenium-Coordinated Spirolactams via Intramolecular Nucleophilic Addition to η6-Arene Metal Complexes
Pigge, F. Christopher; et al, Organometallics, 2002, 21(21), 4505-4512

N-methyl-1-(2-methylphenyl)methanamine Raw materials

N-methyl-1-(2-methylphenyl)methanamine Preparation Products

N-methyl-1-(2-methylphenyl)methanamine Literatura Relacionada

  • 1. Spectroscopic studies of some substituted methyl formates. Part 1.—Microwave spectra and internal rotation barriers of methyl-fluoroformate, -propiolate, -cyanoformate, -acrylate and -acetate
    G. Williams,N. L. Owen,J. Sheridan Trans. Faraday Soc. 1971 67 922
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:874-33-9)N-methyl-1-(2-methylphenyl)methanamine
A862594
Pureza:99%
Quantidade:10g
Preço ($):158.0